Mirtazapine-d3
Overview
Description
Mirtazapine-d3 is intended for use as an internal standard for the quantification of mirtazapine by GC- or LC-MS . Mirtazapine is an antidepressant drug with an exceptional pharmacological profile. It is used to treat major depressive disorder and depression associated with various conditions .
Synthesis Analysis
Mirtazapine-d3 is a stable isotope labeled (deuterated) internal standard for Mirtazapine . The synthesis of Mirtazapine-d3 is not explicitly mentioned in the search results.
Molecular Structure Analysis
Mirtazapine (MTZ) is 5-methyl-2,5,19-triazatetracyclo [13.4.0.02,7.08,13] nonadeca-1 (15),8,10,12,16,18-hexaene . The empirical formula of MTZ is C17H19N3, and its molecular mass is 265.36 . For Mirtazapine-d3, the empirical formula is C17H16D3N3, and its molecular weight is 268.380 .
Chemical Reactions Analysis
Mirtazapine shows linear pharmacokinetics over a dose range of 15 to 80mg. The presence of food has a minor effect on the rate, but does not affect the extent, of absorption . The pharmacokinetics of mirtazapine are dependent on gender and age: females and the elderly show higher plasma concentrations than males and young adults .
Physical And Chemical Properties Analysis
The absolute bioavailability of Mirtazapine is approximately 50%, mainly because of gut wall and hepatic first-pass metabolism . Mirtazapine binds to plasma proteins (85%) in a nonspecific and reversible way . The chemical formula of Mirtazapine-d3 is C17H16D3N3 .
Scientific Research Applications
Antidepressant Properties : Mirtazapine acts as an effective antidepressant by enhancing noradrenergic and serotonergic neurotransmission. It has been found to be as effective as tricyclic antidepressants and selective serotonin reuptake inhibitors (SSRIs) in treating major depression, with some studies suggesting a more rapid onset of action compared to SSRIs (Fawcett & Barkin, 1998); (Davis & Wilde, 1996).
Sleep Improvement and Anxiety Reduction : Mirtazapine has been shown to improve sleep continuity and architecture in patients with major depressive disorder. It effectively decreases sleep latency and increases total sleep time and sleep efficiency (Winokur et al., 2000). Additionally, mirtazapine demonstrates anxiolytic effects, beneficial in treating anxiety symptoms associated with depression (Croom et al., 2009).
Effects on Sexual Functioning : Mirtazapine may have a positive impact on sexual functioning in both men and women with depression, improving desire, arousal, and satisfaction (Boyarsky et al., 1999).
Potential in Treating Obstructive Sleep Apnea : Although initial studies proposed mirtazapine as a potential treatment for obstructive sleep apnea (OSA), further research did not find significant improvements in sleep apnea symptoms with mirtazapine treatment (Marshall et al., 2008).
Usage in Cancer Chemotherapy : Mirtazapine may have potential in controlling the nausea and insomnia associated with cancer chemotherapy, though further study is required before it can be routinely used in this context (Kast, 2001).
Application in Alzheimer’s Disease : Mirtazapine has been studied for its role in controlling depression and agitation in Alzheimer’s patients, showing promise in managing these neuropsychiatric symptoms (Correia & Vale, 2021).
Pharmacokinetic Studies : Research on the pharmacokinetics of Mirtazapine and its metabolites in animal models like Beagle dogs offers insights into its absorption and metabolism, which is crucial for understanding its therapeutic applications and safety profile (Giorgi & Yun, 2012).
Future Directions
Mirtazapine has shown promising effects on various conditions such as Parkinson’s disease, schizophrenia, dysthymia, social anxiety disorder, alcohol dependency, posttraumatic stress disorder, panic disorder, pain syndromes, obsessive–compulsive disorder, and sleep disorders . These positive outcomes motivate more and more clinical trials for this antidepressant in different conditions .
properties
IUPAC Name |
5-(trideuteriomethyl)-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RONZAEMNMFQXRA-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662131 | |
Record name | Mirtazapine-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mirtazapine-d3 | |
CAS RN |
1216678-68-0 | |
Record name | Mirtazapine-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.